![molecular formula C11H11N3O B2371076 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone CAS No. 1785581-83-0](/img/structure/B2371076.png)
1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone” is a chemical compound that belongs to the class of organic compounds known as 1,2,4-triazoles . It is also known as Ethanone, 1-(2-methylphenyl)- . The molecular formula of this compound is C9H10O .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its IUPAC Standard InChI: InChI=1S/C9H10O/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,1-2H3 . The molecular weight of this compound is 134.1751 .Applications De Recherche Scientifique
Antimicrobial Agent Synthesis
- A study by Bochao Li et al. (2017) discusses the synthesis and characterization of novel N-phenylacetamide bearing 1,2,4-triazole derivatives, including compounds similar to 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone. These derivatives showed promising antimicrobial activities against both bacteria and fungi, with notable efficacy against Gram-negative bacteria (Li et al., 2017).
Spectroscopic Properties and Quantum Chemical Calculations
- K. Sarac (2020) synthesized a similar compound and characterized it through various spectral techniques and quantum chemical calculations. This research highlights the compound's antibacterial and antioxidant activities, demonstrating its potential for various scientific applications (Sarac, 2020).
Corrosion Inhibition
- A study conducted by Q. Jawad et al. (2020) on a similar compound, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, revealed its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid. This research contributes to the understanding of how triazole derivatives can be used in corrosion protection (Jawad et al., 2020).
Antioxidant and Antibacterial Properties
- Another study by K. Sarac et al. (2020) synthesized a novel series of compounds related to this compound and evaluated their antioxidant and antibacterial properties. These compounds exhibited high antioxidant activity, underlining their potential in scientific research (Sarac et al., 2020).
Optical Properties
- Liu et al. (2010) synthesized a series of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives and investigated their UV-vis absorption and fluorescence spectra. This study adds to the understanding of the optical properties of such compounds, which could be crucial for various scientific applications (Liu et al., 2010).
Anti-Inflammatory Activity
- A study by N. Karande and L. Rathi (2017) synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone and evaluated their anti-inflammatory activity. This research showcases the potential of such compounds in developing new anti-inflammatory drugs (Karande & Rathi, 2017).
Mécanisme D'action
Target of Action
The primary targets of 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone are currently unknown. This compound is a derivative of acetophenone , which is known to interact with various proteins and enzymes . .
Mode of Action
The mode of action of this compound is not well-studied. As a derivative of acetophenone, it may share some of its properties. Acetophenone derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . .
Propriétés
IUPAC Name |
1-[2-(2-methylphenyl)-1,2,4-triazol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-5-3-4-6-10(8)14-11(9(2)15)12-7-13-14/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHHLWMWWSTAJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC=N2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

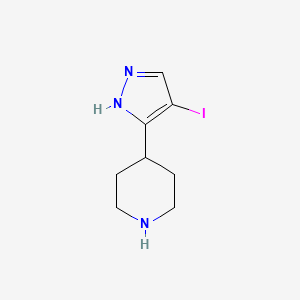

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)
![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)
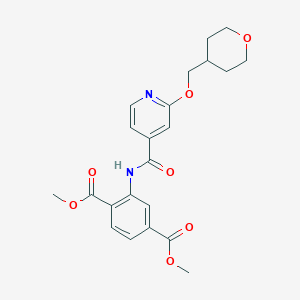
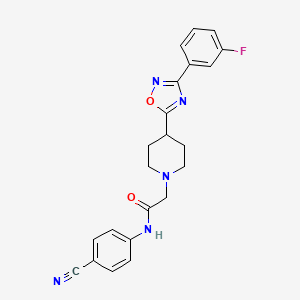
![5,6-dichloro-N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2371003.png)
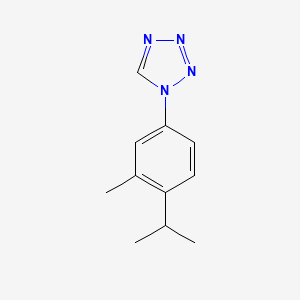

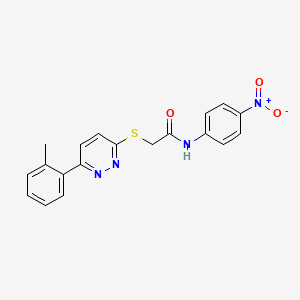
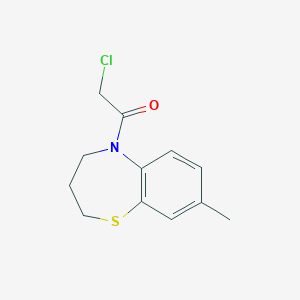
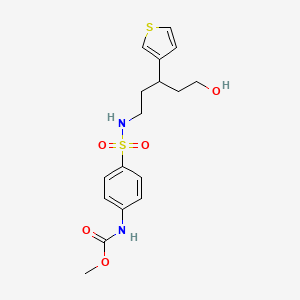
![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide](/img/structure/B2371012.png)
![4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2371013.png)